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molecular formula C11H11N3O2S2 B8664305 N-(1,3-thiazol-2-yl)indoline-5-sulfonamide

N-(1,3-thiazol-2-yl)indoline-5-sulfonamide

Cat. No. B8664305
M. Wt: 281.4 g/mol
InChI Key: GXURTGGSRWGOFW-UHFFFAOYSA-N
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Patent
US07786137B2

Procedure details

A mixture of N-formyl-5-(chlorosulfonyl)indoline (60 g, 0.26 mol) and 2-amino thiazole (25 g, 0.26 mol) in pyridine (250 mL) was heated to 60° C. for 1 hour. The reaction mixture was cooled to room temperature and poured into ice/water. The solid was filtered, co-evaporated with toluene until completely dry and used in the next step without further purification. The crude material was brought to reflux in EtOH/KOH (600 mL, 15-20% KOH). After 2 hours a part of the ethanol was removed in vacuo and the light brown precipitate was filtered and crystallized from ethanol. The sulfonamide (39 g, 62% yield) was isolated with a purity of 90% according to HPLC-MS. 1H-NMR (DMSO-d6) δ 7.33-7.30 (m, 2H), 6.87 (d, J=3.8 Hz, 1H), 6.36-6.34 (m, 2H), 5.80 (s, 1H), 3.42 (dt, J=12.0, 4.3 Hz, 2H), 2.88 (t, J=8.5 Hz, 2H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
C([N:3]1[C:11]2[C:6](=[CH:7][C:8]([S:12](Cl)(=[O:14])=[O:13])=[CH:9][CH:10]=2)[CH2:5][CH2:4]1)=O.[NH2:16][C:17]1[S:18][CH:19]=[CH:20][N:21]=1>N1C=CC=CC=1>[S:18]1[CH:19]=[CH:20][N:21]=[C:17]1[NH:16][S:12]([C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[NH:3][CH2:4][CH2:5]2)(=[O:13])=[O:14]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl
Name
Quantity
25 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
until completely dry
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in EtOH/KOH (600 mL, 15-20% KOH)
CUSTOM
Type
CUSTOM
Details
After 2 hours a part of the ethanol was removed in vacuo
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the light brown precipitate was filtered
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)NS(=O)(=O)C=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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